molecular formula C14H19N3 B8735340 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene

Cat. No.: B8735340
M. Wt: 229.32 g/mol
InChI Key: QLGUCSLWLPCOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is a complex organic compound with significant applications in life sciences research. It is known for its unique structure, which includes a fused pyrido-pyrrolo-quinoxaline ring system. This compound is often used as an inhibitor in various biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline typically involves multiple steps. One common method starts with the precursor (6bR,10aS)-ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate. This compound undergoes hydrolysis with hydrogen chloride in water at 95°C for 15 hours, followed by neutralization with sodium hydroxide in tert-butyl methyl ether and water at 10-30°C .

Industrial Production Methods

the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various hydrogenated forms of the compound .

Scientific Research Applications

3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is widely used in scientific research due to its inhibitory properties. It is particularly valuable in:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline involves its interaction with specific molecular targets. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene

InChI

InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3

InChI Key

QLGUCSLWLPCOTR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C3CCNCC3C4=C2C1=CC=C4

Origin of Product

United States

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